1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea
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Overview
Description
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is a synthetic organic compound that features a urea moiety linked to a benzyl group and an oxazole ring
Scientific Research Applications
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Future Directions
The future directions in the study of such compounds could involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These compounds could potentially be developed into clinically viable drugs due to their wide spectrum of biological activities and therapeutic potential .
Mechanism of Action
Mode of Action
The compound likely interacts with its targets through a chemoselective pathway . The benzylic position in the compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It is known that isoxazole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that isoxazole derivatives can exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea typically involves the reaction of benzyl isocyanate with 3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]amine. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Corresponding amines.
Substitution: Substituted benzyl derivatives.
Comparison with Similar Compounds
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]thiourea: Similar structure but with a thiourea moiety instead of urea.
1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]carbamate: Similar structure but with a carbamate moiety instead of urea.
Uniqueness: 1-Benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea is unique due to its specific combination of a benzyl group, an oxazole ring, and a urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-11-9-13(19-17-11)7-8-15-14(18)16-10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXQOBHNPZVGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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